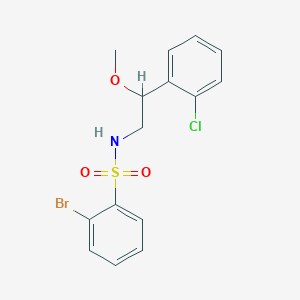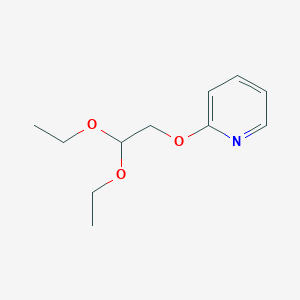![molecular formula C26H21ClN4 B2947223 N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477233-00-4](/img/structure/B2947223.png)
N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Pyrrolo[2,3-d]pyrimidin is a type of heterocyclic compound that contains a pyrrole ring fused with a pyrimidine ring1. The molecular structures of similar derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental)2.Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. This involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization3.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds can be complex. For example, the conversion of an intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines3.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental)2.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds with similar structural frameworks, such as various pyrrolo[2,3-d]pyrimidine derivatives, have been synthesized through diverse chemical reactions, highlighting the versatility and interest in this class of molecules. For instance, a facile synthesis approach has been developed for N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, showcasing the methodological advancements in accessing such compounds, which are valuable for further biological evaluation (Bommeraa et al., 2019).
Biological Activities and Applications
Anticancer Activity : Some derivatives structurally related to pyrrolo[2,3-d]pyrimidine have shown moderate anticancer activities, suggesting their potential as therapeutic agents. For example, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have demonstrated promising antidepressant and nootropic agents, indicating the central nervous system (CNS) activity of such compounds (Thomas et al., 2016).
Antimicrobial Activity : The antimicrobial potential of compounds within this chemical class has also been explored, with some demonstrating effectiveness against various microbial strains. This underlines the importance of these compounds in developing new antimicrobial agents (Guna and Purohit, 2012).
Enzyme Inhibition : Specific pyrrolo[2,3-d]pyrimidine derivatives have been investigated as enzyme inhibitors, showing selective inhibition towards targeted enzymes. This is crucial for understanding disease mechanisms and developing therapeutic agents (Wunder et al., 2005).
Safety And Hazards
Zukünftige Richtungen
The development of new compounds with novel modes of action is crucial in combating diseases like cancer and microbial infections2. Further research and development in this area could lead to the discovery of new effective treatments.
Please note that this information is based on similar compounds and may not directly apply to “N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine”. For accurate information, specific studies on this compound would be required.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4/c1-18-11-13-21(14-12-18)31-16-22(19-7-3-2-4-8-19)24-25(29-17-30-26(24)31)28-15-20-9-5-6-10-23(20)27/h2-14,16-17H,15H2,1H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZPSFIESLILTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2947141.png)
![(3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2947143.png)


![5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2947149.png)
![(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2947150.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947152.png)
![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2947153.png)
![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2947155.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2947160.png)
![3-{[4-(4-Fluorophenyl)piperazinyl]carbonyl}-6-nitrochromen-2-one](/img/structure/B2947162.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetyl}piperazine](/img/structure/B2947163.png)